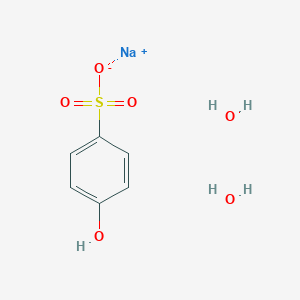

Sodium 4-hydroxybenzenesulfonate dihydrate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;4-hydroxybenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONATFNYJWFNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892559 | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10580-19-5 | |

| Record name | Phenolsulphonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies and Mechanistic Investigations of Sodium 4 Hydroxybenzenesulfonate Dihydrate

Established Synthetic Pathways for Sodium 4-Hydroxybenzenesulfonate (B8699630) Dihydrate

The synthesis of Sodium 4-hydroxybenzenesulfonate dihydrate can be broadly categorized into two distinct approaches: the formation of high-purity single crystals for analytical and research purposes, and the larger-scale production of the compound for industrial applications. The former typically relies on controlled crystallization from solution, while the latter employs fundamental organic reactions such as electrophilic aromatic substitution.

The generation of single crystals is essential for definitive structural elucidation and for studying the intrinsic physical properties of a material. For this compound, conventional solution-based methods are predominantly used, leveraging the compound's solubility characteristics to achieve slow and orderly crystal growth.

The slow evaporation technique is a widely utilized and effective method for growing single crystals of this compound. This method is predicated on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation, which induces nucleation and subsequent crystal growth.

The process begins with the preparation of a clear, saturated or near-saturated solution of the compound in a suitable solvent. To ensure high-quality crystals, it is crucial to use a clean container and a filtered solution to avoid particulate matter which can act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one. The container is then partially covered, often with perforated film, to control the rate of solvent evaporation. This slow rate, which can span from hours to several weeks, is critical for allowing molecules to accrete onto the crystal lattice in an ordered fashion, resulting in a well-defined, high-quality crystal structure. For this compound, single crystals have been successfully grown from an aqueous solution using this technique.

The choice of solvent is a critical parameter in solution crystal growth, as it significantly influences the solubility of the compound, the rate of evaporation, and the ultimate crystal morphology. The interaction between solvent molecules and the developing crystal faces can promote or inhibit growth in specific directions, thereby altering the crystal's shape (habit).

The effect of different solvents on the growth of this compound has been investigated. Studies have explored the use of water, methanol, ethanol, and acetone as growth media. The polarity of the solvent plays a fundamental role; for instance, increasing solvent polarity can enhance crystal growth along certain axes by establishing hydrogen bonds with polar functional groups on the crystal surface. The specific outcomes of using different solvents for this compound are summarized in the table below, highlighting the relationship between the solvent system and the resulting crystal characteristics.

| Solvent System | Observed Crystal Characteristics | Typical Timeframe for Growth |

|---|---|---|

| Water | Good quality, well-defined single crystals suitable for analysis. | 15-20 days |

| Methanol | Formation of needle-shaped crystals. | 10-12 days |

| Ethanol | Growth of thin, needle-like crystals. | 8-10 days |

| Acetone | Yields microcrystalline powder rather than single crystals. | 4-5 days |

On an industrial or laboratory scale, the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, is the primary focus, which is then neutralized to form the sodium salt. The most common and economically viable route involves the direct sulfonation of phenol (B47542).

The reaction of phenol with concentrated sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group. Consequently, the incoming electrophile, sulfur trioxide (SO₃), generated from sulfuric acid, will add to the positions ortho or para to the hydroxyl group.

The regioselectivity of this reaction is highly dependent on temperature. This temperature dependence arises from the reversibility of the sulfonation reaction, allowing for thermodynamic control at higher temperatures.

Kinetic Control (Low Temperature): At lower temperatures, around 288-293 K (15-20 °C), the reaction is under kinetic control, and the major product is the ortho-isomer, 2-hydroxybenzenesulfonic acid.

Thermodynamic Control (High Temperature): At higher temperatures, typically 373 K (100 °C) or slightly above, the reaction is under thermodynamic control. vedantu.com The para-isomer, 4-hydroxybenzenesulfonic acid, is the more stable product and therefore predominates. vedantu.com The ortho-isomer, if heated to this temperature, will rearrange to the more stable para-isomer. vedantu.com

An example of a laboratory or industrial-scale procedure involves heating phenol with concentrated sulfuric acid. For instance, a reported synthesis involves heating 25 kg of phenol with 28 kg of 96% sulfuric acid to 50 °C, followed by the addition of more sulfuric acid and heating at 110 °C for 5-6 hours. nih.gov During this period, the water formed in the reaction is distilled off to drive the equilibrium toward the products, achieving a yield of approximately 95%. nih.govchemicalbook.com

The resulting 4-hydroxybenzenesulfonic acid is then neutralized with a suitable sodium base, such as sodium hydroxide or sodium carbonate, to produce Sodium 4-hydroxybenzenesulfonate. Subsequent crystallization from water yields the dihydrate form.

An alternative, though less common, pathway to 4-hydroxybenzenesulfonic acid is through the hydrolysis of a para-substituted halogenated benzenesulfonic acid, such as p-chlorobenzenesulfonic acid or p-bromobenzenesulfonic acid. nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the halogen atom is replaced by a hydroxyl group.

The process typically requires forcing conditions, such as high temperature and pressure, and the presence of a strong base like sodium hydroxide. The sulfonic acid group is highly electron-withdrawing, which facilitates nucleophilic attack on the aromatic ring, making the halogen susceptible to displacement by a hydroxide ion. Following the substitution, the resulting phenoxide intermediate is acidified to yield the final 4-hydroxybenzenesulfonic acid product, which can then be converted to its sodium salt.

Industrial and Laboratory Scale Synthesis Approaches

Advanced Synthetic Modifications and Derivatization

Sodium 4-hydroxybenzenesulfonate serves as a versatile building block in the synthesis of more complex supramolecular structures and functional polymers. Its sulfonate and hydroxyl groups provide reactive sites for coordination with metal ions and incorporation into polymeric backbones, leading to materials with tailored properties.

The 4-hydroxybenzenesulfonate anion is an effective ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The sulfonate group can coordinate to metal ions in various modes, acting as a spacer to form extended networks. rsc.org The presence of the hydroxyl group offers an additional site for coordination or hydrogen bonding, influencing the final structure and properties of the material.

The synthesis of layered structures involving divalent transition metals and benzenesulfonate (B1194179) ligands is a subject of significant interest for creating novel materials. These structures are typically self-assembled in solution, often under hydrothermal conditions, and are characterized by alternating inorganic and organic layers. The inorganic layers consist of hydrated metal cations, while the organic layers are composed of the benzenesulfonate anions. iucr.org

In a typical synthesis, a salt of a divalent transition metal, such as nickel(II) or cobalt(II), is reacted with a source of the benzenesulfonate ligand. iucr.org The resulting structure is often a network of hydrogen bonds between the coordinated water molecules of the metal cation, the sulfonate groups, and any other functional groups on the aromatic ring. iucr.org For instance, in related systems using carboxybenzenesulfonates, hexaaqua-metal(II) complexes form, and these are not directly coordinated by the sulfonate group. Instead, the crystal packing is directed by an extensive O—H⋯O hydrogen-bonding network that links the layers of metal complexes and organic anions. iucr.org This principle of forming layered structures through hydrogen-bonded networks between hydrated metal centers and sulfonate anions is a key strategy in the crystal engineering of these materials. iucr.org

| Component | Role in Layered Structure Formation |

| Divalent Transition Metal Cation (e.g., Ni²⁺, Co²⁺) | Forms hexaaqua complexes, acting as the nodes in the inorganic layer. iucr.org |

| 4-Hydroxybenzenesulfonate Anion | Forms the organic layer, interacting with the inorganic layer via hydrogen bonds. iucr.org |

| Water Molecules | Coordinate to the metal ions and participate in an extensive hydrogen-bonding network that stabilizes the layered structure. iucr.org |

The 4-hydroxybenzenesulfonate ligand has been successfully employed in the synthesis of novel one-dimensional (1D) luminescent coordination polymers with lanthanide ions. rsc.orgrsc.org These materials are of interest for their potential applications in materials science, stemming from the unique photophysical properties of lanthanides. rsc.org

A general synthetic procedure involves the reaction of this compound with a lanthanide(III) chloride salt (e.g., TbCl₃·6H₂O, ErCl₃·6H₂O, or YbCl₃·6H₂O) in a 3:1 molar ratio. rsc.orgrsc.org The reaction is typically carried out in refluxing methanol under an inert dinitrogen atmosphere using standard Schlenk techniques. rsc.org The resulting products are isomorphous 1D framework materials with the general formula {[LnL₃(H₂O)₂]·2H₂O}∞, where 'Ln' is the lanthanide ion and 'L' is the 4-hydroxybenzenesulfonate anion. rsc.orgrsc.org Crystalline samples for structural analysis can be obtained by slow diffusion of diethyl ether into the filtered reaction solution over several weeks. rsc.org

Table 1: Synthesis of Lanthanide Coordination Polymers

| Lanthanide Ion (Ln) | Reactants | Molar Ratio (Ligand:Metal) | Solvent | Yield |

|---|---|---|---|---|

| Terbium (Tb) | This compound, TbCl₃·6H₂O | 3:1 | Methanol | 60% rsc.org |

| Erbium (Er) | This compound, ErCl₃·6H₂O | 3:1 | Methanol | 46-60% rsc.orgrsc.org |

In these structures, the lanthanide ion is typically eight-coordinate, surrounded by oxygen atoms from six different 4-hydroxybenzenesulfonate ligands and two water molecules. rsc.org Each lanthanide atom is connected to three other lanthanide atoms through bridging sulfonate groups, forming an extended ladder-like structure. rsc.org

The functional groups of 4-hydroxybenzenesulfonate allow for its incorporation into various polymer architectures, creating ionomers with specific properties. These sulfonated polymers are investigated for applications such as ion-exchange membranes in fuel cells and actuators.

Polynorbornene-based ionomers are a class of materials valued for their chemical stability and mechanical strength. osti.gov The synthesis of such polymers bearing fluorinated and sulfonated side groups can be achieved through polymerization of functionalized norbornene monomers. researchgate.net One strategy involves synthesizing a polynorbornene with N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide units. researchgate.net The fluorine atom at the 4-position of the phenyl group can then be replaced by a sulfonate group under mild conditions. researchgate.net This method avoids potentially degradative processes associated with the direct sulfonation of polymer chains. researchgate.net

The polymerization is often accomplished via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with well-defined structures. jlu.edu.cnmdpi.comnih.gov Catalysts such as the first-generation Grubbs catalyst are used to initiate the polymerization of the functionalized norbornene monomer. nih.gov The introduction of fluorine atoms into the side chains can decrease intermolecular interactions between the phenyl groups, preventing molecular piling and influencing the polymer's morphology and properties. researchgate.net

The incorporation of sulfonate groups into copolymers creates materials with distinct hydrophilic and hydrophobic domains. mdpi.com This phase separation leads to the formation of ionic channels that facilitate ion transport, a critical property for applications like polymer electrolytes in batteries and fuel cells. mdpi.comnih.gov The efficiency of ion transport is heavily dependent on the morphology of these self-assembled structures. nih.gov

Studies on sulfonated block copolymers have shown that the ionic conductivity increases with the content of sulfonic acid groups and varies with the morphology, following trends such as isotropic < cylindrical < lamellar phases. mdpi.com For instance, in sulfonated polystyrene-based block copolymers, the introduction of sulfonic acid groups modifies the chemical interactions between polymer chains, leading to changes in the self-assembled nanostructures from lamellar to micellar or hexagonal packing. mdpi.com The formation of three-dimensionally connected ionic phases, such as those found in A15 Frank-Kasper structures, can provide less tortuous conduction pathways compared to lamellar structures, leading to a significant enhancement in ionic conductivity. nih.gov The conductivity of these materials is also influenced by factors such as water uptake and the presence of ionic liquids, which can plasticize the ionic domains and increase the concentration of free ions. nih.govnsf.gov

Table 2: Factors Influencing Ionic Transport in Sulfonated Copolymers

| Factor | Effect on Ionic Transport | Reference |

|---|---|---|

| Degree of Sulfonation | Higher sulfonation level generally increases ionic conductivity. | mdpi.com |

| Morphology | 3D connected phases (e.g., A15) offer higher conductivity than 2D (lamellar) or 1D (cylindrical) phases. | nih.gov |

| Water Uptake | Increased water content can swell ionic domains, facilitating ion movement. | mdpi.com |

Incorporation into Polymeric Structures

Mechanistic Studies of Reaction Pathways

The synthesis and reactivity of sodium 4-hydroxybenzenesulfonate are governed by fundamental organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and developing novel applications for this compound. This section explores two key mechanistic routes: counter anion exchange and nucleophilic aromatic substitution.

Counter anion exchange, also known as salt metathesis or ion exchange, is a process in which two ionic compounds exchange anions. This mechanism is particularly relevant when sodium 4-hydroxybenzenesulfonate is used as a precursor to generate new organic salts with specific properties. The driving force for these reactions is often the formation of a product that is insoluble in the reaction medium, thus shifting the equilibrium forward.

A notable application of this mechanism is in the synthesis of nonlinear optical (NLO) materials. For instance, 4-N,N-dimethylamino 4′-N′-methylstilbazolium 4-hydroxybenzenesulfonate (DSHS) was synthesized through a metathesis reaction between N,N-dimethylamino-N′-methylstilbazolium iodide and sodium 4-hydroxybenzenesulfonate. researchgate.net In this process, the iodide anion of the stilbazolium salt is exchanged for the 4-hydroxybenzenesulfonate anion.

The general reaction can be represented as: Cation-X⁻ + Na⁺[HOC₆H₄SO₃]⁻ → Cation-[HOC₆H₄SO₃]⁻ + Na⁺X⁻

Similarly, this anion exchange strategy is employed in the synthesis of functionalized ionic liquids. A perfluorinated imidazolium sulfonate was synthesized in a multi-step process where sodium 4-hydroxybenzenesulfonate served as the source for the sulfonate anion. mdpi.com An anionic metathesis was performed in a dichloromethane/water mixture to exchange the iodide anion of an imidazolium precursor with a functionalized sulfonate anion derived from sodium 4-hydroxybenzenesulfonate. mdpi.com The efficiency of this exchange was found to be dependent on the stoichiometry of the reactants.

Table 1: Anion Exchange Reaction Conversion Rates

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (Reactant 2:1) | Conversion |

|---|---|---|---|

| Imidazolium Iodide | Sulfonate Salt | 1:1 | 59% |

| Imidazolium Iodide | Sulfonate Salt | 2:1 | 70% |

Data sourced from a study on imidazolium sulfonate synthesis. mdpi.com

These examples demonstrate that the 4-hydroxybenzenesulfonate anion can be effectively incorporated into various molecular structures through counter anion exchange, enabling the synthesis of complex functional materials.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org The mechanism generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com

Sodium 4-hydroxybenzenesulfonate can participate in SNAr reactions, acting as the nucleophile via its phenoxide group. The hydroxyl group's oxygen atom attacks an electron-deficient aromatic ring, displacing a leaving group. This approach has been used to synthesize side-chain-type sulfonated polymers. In one study, polymers with pendent pentafluorophenyl groups were reacted with sodium 4-hydroxybenzenesulfonate under basic conditions in polar, aprotic solvents. acs.org The highly electron-withdrawing fluorine atoms activate the phenyl ring towards nucleophilic attack by the 4-hydroxybenzenesulfonate.

Another pathway related to nucleophilic aromatic substitution is the synthesis of 4-hydroxybenzenesulfonic acid from halogenated precursors like 4-chlorobenzenesulfonic acid. The conversion involves the displacement of the chlorine atom by a hydroxyl group. This reaction is challenging because the carbon-halogen bond on an aromatic ring is strong, and it typically requires harsh conditions such as high temperature and pressure or catalysis to proceed. The sulfonic acid group, being electron-withdrawing, facilitates this nucleophilic attack.

Table 2: Key Factors in Nucleophilic Aromatic Substitution

| Factor | Description | Role in Reaction |

|---|---|---|

| Leaving Group | A group (e.g., halide) that can depart with the electron pair from its bond to the ring. | Must be a stable anion to be a good leaving group. |

| Nucleophile | The species that attacks the aromatic ring (e.g., the phenoxide of sodium 4-hydroxybenzenesulfonate). | Strong nucleophiles are generally required. |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -SO₃H, -F) ortho or para to the leaving group. | Stabilize the negative charge of the intermediate carbanion through resonance. libretexts.org |

| Solvent | Polar, aprotic solvents are often used. | Solvate the cation but not the nucleophile, increasing its reactivity. |

The investigation of these mechanistic pathways is essential for leveraging this compound as a versatile building block in organic synthesis.

Iii. Advanced Characterization Techniques and Spectroscopic Analysis of Sodium 4 Hydroxybenzenesulfonate Dihydrate

Crystallographic Analysis for Structural Elucidation

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. In a study involving a single crystal of Sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate grown from an aqueous solution, the crystal was crushed into a fine powder and analyzed to determine its lattice parameters. researchgate.net The resulting diffraction pattern, with its series of distinct peaks at specific 2θ angles, confirms the crystalline nature of the compound. Analysis of these peak positions allows for the indexing of the crystal planes and the calculation of the unit cell dimensions.

Research has identified the crystal as belonging to the orthorhombic system. The determined lattice parameters are detailed in the table below. researchgate.net

Table 1: Lattice Parameters of Sodium 4-hydroxybenzenesulfonate Dihydrate from PXRD

| Lattice Parameter | Value (Å) |

|---|---|

| a | 25.13 |

| b | 9.62 |

| c | 8.64 |

| α | 90° |

| β | 90° |

| γ | 90° |

| Crystal System | Orthorhombic |

While PXRD is excellent for determining lattice parameters of a bulk sample, single-crystal X-ray diffraction provides a more detailed and unambiguous picture of the atomic arrangement within the asymmetric unit, including the crystal system and spatial symmetry.

Based on powder X-ray diffraction data, this compound has been identified to crystallize in the orthorhombic system. researchgate.net This system is characterized by three unequal axes that are all perpendicular to each other. A full single-crystal X-ray diffraction study would further refine this assignment and definitively determine the specific space group, which dictates the symmetry operations (like rotation and reflection) that can be applied to the unit cell to generate the entire crystal structure.

The molecular structure of this compound, with its phenolic hydroxyl (-OH) group, sulfonate (-SO₃⁻) group, and two water molecules of crystallization, is rich in hydrogen bond donors and acceptors. This leads to the formation of a complex and stable three-dimensional supramolecular network.

The key components involved in hydrogen bonding are:

Hydroxyl Group (-OH): The hydrogen atom can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor.

Sulfonate Group (-SO₃⁻): The three oxygen atoms are strong hydrogen bond acceptors.

Water Molecules (H₂O): Water is both an excellent hydrogen bond donor (via its two hydrogen atoms) and an acceptor (via its oxygen atom).

These interactions create a robust network where the 4-hydroxybenzenesulfonate anions, sodium cations, and water molecules are intricately linked. This extensive hydrogen bonding is critical in stabilizing the crystal lattice and influences the material's physical properties. For instance, in related structures, hydrogen-bonding interactions between sulfonate groups, water molecules, and other functional groups are known to direct the molecular packing and create layered or framework structures. researchgate.net

Single Crystal X-ray Diffraction for Comprehensive Structural Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method used to probe the chemical bonds within a molecule. By measuring how a molecule absorbs infrared radiation, specific functional groups can be identified based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides clear evidence for the presence of all its key functional groups. researchgate.net The spectrum is typically recorded in the 4000 to 400 cm⁻¹ range. The major vibrational bands and their assignments are confirmed across multiple studies and are summarized below. researchgate.netresearchgate.net

A prominent peak observed around 3533 cm⁻¹ confirms the presence of O-H stretching vibrations, which is characteristic of the hydroxyl group and the water molecules. researchgate.net The aromatic nature of the compound is confirmed by C-C stretching vibrations within the benzene (B151609) ring, which appear at 1594 cm⁻¹ and 1434 cm⁻¹. researchgate.net Furthermore, vibrations associated with the sulfonate group (SO₃ stretching) are identified at 1176 cm⁻¹. researchgate.net

Table 2: FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3533 | O-H Stretching | researchgate.net |

| 3180 | =C-H Stretching | researchgate.net |

| 1655 | -C=C Stretching | researchgate.net |

| 1594 | Aromatic C-C Stretching (in-ring) | researchgate.net |

| 1434 | Aromatic C-C Stretching (in-ring) | researchgate.net |

| 1225 | C-O Stretching | researchgate.net |

| 1176 | SO₃ Stretching | researchgate.net |

| 1120 | C-O Stretching | researchgate.net |

| 1032 | =C-H Bending | researchgate.net |

| 600-800 | C-S Stretching | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a powerful non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. It serves as a valuable complement to FT-IR spectroscopy. While specific, detailed experimental Raman spectra for this compound are not extensively documented in publicly available literature, the principles of the technique allow for a theoretical assignment of expected vibrational modes based on the compound's molecular structure.

A vibrational mode is Raman active if it induces a change in the polarizability of the molecule. For this compound, key Raman active vibrations would be expected from its primary functional groups: the aromatic ring, the sulfonate group (-SO₃), and the hydroxyl group (-OH).

Expected Raman Vibrational Modes:

Aromatic Ring Vibrations: The benzene ring would exhibit several characteristic modes, including C-C stretching vibrations (typically in the 1400-1650 cm⁻¹ region), C-H stretching (around 3000-3100 cm⁻¹), and ring breathing modes (a symmetric vibration of the entire ring, often seen near 1000 cm⁻¹).

Sulfonate Group Vibrations: The sulfonate group (-SO₃) is expected to show a strong, symmetric S-O stretching vibration, typically appearing in the 1030-1080 cm⁻¹ range. Asymmetric stretching modes would also be present at higher wavenumbers.

C-S Bond Vibration: The stretching vibration of the carbon-sulfur bond (C-S) is anticipated in the 650-800 cm⁻¹ region.

Hydroxyl Group Vibrations: The O-H group vibrations would also be observable, though often they are weaker in Raman than in IR spectra.

The analysis of these vibrational modes, including their wavenumber position, intensity, and bandwidth, provides a detailed fingerprint of the molecule's structure and bonding environment. s-a-s.orgupenn.edu

Electronic and Photonic Spectroscopic Investigations

UV-Vis spectrophotometry is a crucial technique for evaluating the optical properties of a material, specifically its transparency window and electronic band structure. For this compound crystals, studies have shown a high optical transmittance in the visible and near-infrared regions, a desirable property for optical device applications. researchgate.net

The analysis reveals a lower cut-off wavelength at approximately 320 nm. The absence of significant absorption in the 320 nm to 800 nm range indicates a wide transparency window, which is beneficial for nonlinear optical applications. The optical band gap (Eg) of the material can be estimated from the absorption spectrum using the Tauc plot method. For this compound, the calculated optical band gap is approximately 4.16 eV. researchgate.net This large band gap value confirms the material's transparency in the visible spectrum and suggests it is a dielectric material. researchgate.net

| Optical Property | Value | Source |

| Lower Cut-off Wavelength | ~320 nm | researchgate.net |

| Optical Transmittance | High in the visible region | researchgate.net |

| Optical Band Gap (Eg) | 4.16 eV | researchgate.net |

This interactive table summarizes the key optical parameters determined from UV-Vis spectrophotometry.

Photoluminescence (PL) spectroscopy is a non-destructive method used to investigate the electronic structure and optical behavior of materials. researchgate.net When a sample of this compound is excited with a specific wavelength of light, it emits photons as its electrons transition from an excited state back to a lower energy state.

In a study where the crystal was excited at a wavelength of 308 nm, the resulting photoluminescence spectrum showed distinct emission bands. A prominent emission peak was observed in the violet-blue region of the spectrum, specifically between 320 nm and 400 nm. researchgate.net This emission is attributed to the radiative recombination of excitons, which occurs through electronic transitions from the excited state to the ground state within the material. The analysis of these emission peaks provides valuable information about the energy levels and potential defect states within the crystal structure. researchgate.net

| Parameter | Wavelength Range/Value | Source |

| Excitation Wavelength | 308 nm | researchgate.net |

| Emission Band | 320 nm - 400 nm | researchgate.net |

This table outlines the parameters used and the results obtained from photoluminescence studies.

Electrical and Dielectric Characterization

The dielectric properties of a material describe its ability to store electrical energy in an electric field. For this compound, the dielectric constant (ε') and dielectric loss (tan δ) have been studied as a function of frequency and temperature. researchgate.net

The dielectric constant is observed to be very high at lower frequencies and decreases significantly as the frequency increases, eventually reaching a near-constant value at higher frequencies. researchgate.net This behavior is typical for dielectric materials and can be attributed to the contribution of different types of polarization: ionic, electronic, orientation, and space charge polarization. At low frequencies, all four polarization mechanisms are active, resulting in a high dielectric constant. As the frequency increases, the slower mechanisms, like space charge polarization, cannot keep up with the alternating field, leading to a drop in the dielectric constant. researchgate.net

Similarly, the dielectric loss is higher at lower frequencies and decreases with increasing frequency. A low dielectric loss at high frequencies is a critical requirement for materials intended for nonlinear optical and high-frequency device applications. researchgate.net The temperature-dependent studies show that both the dielectric constant and dielectric loss tend to increase with rising temperature. horiba.comcrimsonpublishers.com

| Frequency | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Source |

| Low | High | High | researchgate.net |

| High | Low (approaches constant value) | Low | researchgate.net |

This interactive table summarizes the frequency-dependent behavior of the dielectric properties.

AC conductivity studies are performed to understand the electrical conduction mechanism within the crystal. For this compound, the AC conductivity (σac) is found to be very low at lower frequencies and increases with an increase in frequency. researchgate.net At higher frequencies, the conductivity shows a sharp increase. This trend suggests that the conduction mechanism is likely related to the hopping of charge carriers between localized states. researchgate.net

The relationship between the real (Z') and imaginary (-Z'') parts of the impedance can be visualized using a Nyquist plot. For this compound, the Nyquist plot typically exhibits a single semicircle. researchgate.net The intercept of this semicircle with the real axis (Z') at the high-frequency end provides an estimate of the bulk resistance (Rb) of the crystalline material. This analysis helps in characterizing the bulk electrical properties of the solid and separating them from other effects like electrode polarization. s-a-s.orgresearchgate.net

| Frequency | AC Conductivity (σac) | Source |

| Low | Low | researchgate.net |

| High | Increases sharply | researchgate.net |

This table shows the general trend of AC conductivity with frequency for the compound.

V. Applications in Advanced Materials Science and Chemical Engineering

Optoelectronic and Optical Device Fabrication

The distinct optical properties of Na-4-HBS make it a candidate for applications in optoelectronic and optical devices. Single crystals of the material have been grown and characterized to evaluate their performance in these demanding applications.

Utilization in Materials with High Transparency and Desired Band Gaps

Studies on single crystals of sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate have revealed favorable optical transmittance characteristics. The material shows good transparency in the visible spectrum, a crucial property for optical components. The UV cut-off wavelength has been identified from UV-Vis studies, indicating the spectral range in which the material is effective. bioteachnology.com

The optical band gap energy is another critical parameter for optoelectronic materials, and it has been estimated for Na-4-HBS. bioteachnology.com This property, combined with its transparency, suggests its potential for use in optical filters and other optoelectronic device applications. sigmaaldrich.com Photoluminescence studies have further elucidated the transition mechanisms upon optical excitation, providing deeper insight into its electronic behavior. bioteachnology.comsigmaaldrich.com

| Optical Property | Finding | Reference |

|---|---|---|

| Optical Transmittance | Good transparency in the visible region. | bioteachnology.com |

| UV Cut-off Wavelength | Determined from UV-Vis studies. | bioteachnology.com |

| Optical Band Gap | Calculated, indicating suitability for certain optoelectronic applications. | bioteachnology.com |

| Photoluminescence | Emission observed in the near UV region (320 nm to 400 nm). | sigmaaldrich.com |

Application in Nonlinear Optics (NLO)

Sodium 4-hydroxybenzenesulfonate dihydrate has been identified as a promising material for nonlinear optical (NLO) applications. NLO materials are vital for technologies like optical information processing and telecommunications. sigmaaldrich.com

Investigations using a Q-switched Nd:YAG laser have demonstrated its NLO capabilities. The relative second harmonic generation (SHG) efficiency of Na-4-HBS was found to be 3.5 times higher than that of the standard NLO material, potassium dihydrogen phosphate (KDP). sigmaaldrich.com Furthermore, the material exhibits a high laser-induced surface damage threshold of 5.56 GW/cm², indicating its robustness under high-intensity laser irradiation. sigmaaldrich.com These characteristics, along with its good optical transmission and mechanical strength, position Na-4-HBS as an efficient NLO material. sigmaaldrich.com

| NLO Property | Value | Reference |

|---|---|---|

| Relative SHG Efficiency | 3.5 times that of KDP | sigmaaldrich.com |

| Laser Damage Threshold | 5.56 GW/cm² | sigmaaldrich.com |

Functional Materials Development

The compound serves as a critical building block in the synthesis of specialized polymers, leveraging its distinct chemical functionalities to create materials with specific, high-value properties.

Role in the Synthesis of Coordination Polymers with Specific Properties

This compound is utilized as a precursor in the preparation of coordination polymers. sigmaaldrich.com Specifically, it has been used to synthesize a series of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers. sigmaaldrich.com In these syntheses, the 4-hydroxybenzenesulfonate anion acts as a ligand, coordinating with metal ions to form extended polymeric networks. The choice of the metal ion and the coordination geometry dictated by the ligand allows for the tuning of the resulting polymer's properties, such as luminescence and dimensionality.

Development of Ionomers for Ionic Separation Applications

The compound has also been employed in the creation of advanced ionomers. It has been used in the preparation of new polynorbornene ionomers that feature fluorinated pendant benzenesulfonate (B1194179) groups. sigmaaldrich.com Ionomers are polymers containing ionic groups, which give them unique properties related to ion transport and selectivity. The incorporation of the sulfonate group from sodium 4-hydroxybenzenesulfonate imparts ionic character to the polymer backbone, making these materials suitable for applications such as ionic separation membranes, where they can selectively transport specific ions.

| Material Type | Specific Example | Role of this compound | Reference |

|---|---|---|---|

| Coordination Polymers | Layered divalent transition metal benzenesulfonates; Luminescent ladder-like lanthanide coordination polymers | Serves as the source of the 4-hydroxybenzenesulfonate ligand. | sigmaaldrich.com |

| Ionomers | New polynorbornene ionomers with fluorinated pendant benzenesulfonate groups | Provides the ionic sulfonate group for the polymer structure. | sigmaaldrich.com |

Catalysis and Reaction Chemistry

In the realm of chemical synthesis, sodium 4-hydroxybenzenesulfonate serves as an important intermediate and reagent. cymitquimica.com Its reactive nature allows it to participate in various chemical transformations. For instance, it is a hydrogenated compound with reactive properties that can be used in the production of other chemicals, such as hydrogen peroxide. bioteachnology.com It has also been shown to react with calcium ions to form calcium sulfinates. bioteachnology.com Its utility as a reagent in organic synthesis makes it a valuable component in the production of more complex molecules and materials. cymitquimica.com

Use as a Synthetic Intermediate in Organic Reactions

As a stable, water-soluble solid, this compound is a valuable synthetic intermediate in organic chemistry. cymitquimica.com It functions as a foundational molecule for producing more complex substances, including pharmaceuticals, dyes, and specialized polymers. atamanchemicals.commyskinrecipes.com Its utility stems from the reactivity of the phenol (B47542) group, which can undergo reactions such as diazotization and coupling, making it a key component in the synthesis of certain azo dyes. myskinrecipes.com

Research has demonstrated its application in the creation of a diverse range of materials. It is used as a precursor for:

Layered divalent transition metal benzenesulfonates : These materials are synthesized using the sulfonate group to coordinate with metal ions, forming structured, layered compounds with potential applications in catalysis and intercalation chemistry. atamanchemicals.comsigmaaldrich.com

Luminescent coordination polymers : The compound is used to create ladder-like lanthanide coordination polymers. In these materials, the hydroxybenzenesulfonate ligand bridges metal centers, resulting in structures that exhibit luminescence, which is of interest for optical devices and sensors. atamanchemicals.com

Polynorbornene ionomers : It serves as a monomer in the synthesis of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups, which are materials designed for applications in ion-exchange membranes and advanced polymer science. atamanchemicals.com

Pharmaceuticals and Agrochemicals : The molecule is a precursor in the synthesis of difluoromethyl sulfonates and Famphur Oxon, a metabolite of the organophosphate insecticide Famphur. atamanchemicals.com

Polymer Additives : It acts as a building block in the preparation of antioxidants and UV absorbers, which are incorporated into polymers and coatings to prevent degradation. myskinrecipes.com

Electroplating : In electroplating baths, it functions as a brightening agent and stabilizer. myskinrecipes.com

The following table summarizes some of the key synthetic applications of this compound.

| End Product or Material | Role of Sodium 4-hydroxybenzenesulfonate | Field of Application |

| Layered Metal Benzenesulfonates | Precursor providing the benzenesulfonate ligand | Materials Science, Catalysis |

| Lanthanide Coordination Polymers | Bridging ligand for metal centers | Optical Materials, Sensors |

| Polynorbornene Ionomers | Monomer for polymer backbone | Polymer Chemistry, Membranes |

| Azo Dyes | Coupling component | Dyes and Pigments |

| Antioxidants / UV Absorbers | Building block for additive synthesis | Polymer and Coating Industry |

| Electroplating Formulations | Brightening agent and stabilizer | Industrial Chemistry |

| Famphur Oxon | Synthetic precursor | Agrochemicals |

Role in Sulfonation Reactions for Introducing Sulfonate Groups

Sodium 4-hydroxybenzenesulfonate is itself a product of the sulfonation of phenol. In subsequent chemical synthesis, it does not typically act as a sulfonating agent—a reagent that transfers a sulfonyl group (–SO₃) to another molecule. Instead, it serves as a "building block" that carries the entire, pre-formed 4-hydroxybenzenesulfonate moiety into a new, larger molecular structure.

The primary role of this compound in this context is to introduce the hydrophilic and anionic sulfonate group, which is valued for its ability to impart water solubility and ionic characteristics to the final product. myskinrecipes.com For example, in the synthesis of the aforementioned polynorbornene ionomers, the entire hydroxybenzenesulfonate group is attached as a pendant side chain to the polymer backbone. atamanchemicals.com This process introduces the sulfonate group into the polymer, but the reaction is not a direct sulfonation of the polymer itself. Rather, it is the incorporation of a monomer that already contains the sulfonate group. This distinction is critical in chemical engineering and synthesis design, as it allows for precise control over the placement and density of ionic groups within a material.

Analytical Chemistry Methodologies

Following a comprehensive review of scientific literature, there is no documented evidence of this compound being used as a mobile phase additive for the enhancement of separation or sensitivity in HPLC, LC-MS, or UPLC analysis of other compounds. While the analysis of the compound itself by these methods is established sielc.com, its role as a functional additive in the mobile phase is not supported by available research. The principles of using other ionic species, such as alkyl sulfonates, as ion-pairing reagents are well-known, but these cannot be extrapolated to this specific compound without direct evidence. itwreagents.comwelch-us.com Therefore, the following subsections cannot be addressed based on current scientific findings.

Mobile Phase Additive in Chromatography (HPLC, LC-MS, UPLC)

Content for this section cannot be provided due to a lack of available data.

Enhancement of Separation and Sensitivity in Analytical Techniques

Content for this section cannot be provided due to a lack of available data.

Vi. Environmental and Biological Interaction Research of Sodium 4 Hydroxybenzenesulfonate Dihydrate

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound describe its behavior and longevity upon release into the environment. These processes, which include degradation, mobility, and persistence, are governed by the compound's chemical properties and its interaction with environmental compartments such as soil, water, and air. For Sodium 4-hydroxybenzenesulfonate (B8699630), its high water solubility and ionizable nature are key factors in determining its environmental distribution.

The degradation of Sodium 4-hydroxybenzenesulfonate in aqueous environments can occur through both biotic and abiotic processes. As a sulfonated aromatic compound, its breakdown is often initiated by microbial activity.

Biodegradation: Microorganisms in soil and water are capable of metabolizing benzenesulfonates. The degradation pathway for related compounds often begins with an initial attack on the aromatic ring. For phenolic compounds, this typically involves hydroxylation, where hydroxyl groups (-OH) are added to the benzene (B151609) ring, often catalyzed by monooxygenase or dioxygenase enzymes produced by bacteria. This step increases the reactivity of the ring, making it susceptible to cleavage.

Following hydroxylation, the aromatic ring is opened. Common pathways for phenol (B47542) degradation include the ortho-cleavage and meta-cleavage pathways, which break the bond between or adjacent to the hydroxyl groups, respectively. These cleavage reactions result in the formation of aliphatic intermediates. For instance, benzenesulfonate (B1194179) can be catabolized to intermediates such as catechol, which is then further broken down into simpler molecules like acetaldehyde and pyruvate that can enter central metabolic pathways. nih.gov While specific studies on Sodium 4-hydroxybenzenesulfonate dihydrate are limited, it is plausible that its degradation follows a similar pathway involving initial enzymatic attack leading to ring cleavage and eventual mineralization to carbon dioxide, water, and sulfate. Research on the degradation of dodecyl benzene sulfonate (DBS), a widely used surfactant, has identified 4-hydroxybenzenesulfonic acid as one of its degradation products, indicating that this core structure can be processed by environmental microbes. nih.gov

Abiotic Degradation: Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), may also contribute to the breakdown of the compound. However, benzenesulfonates are generally resistant to hydrolysis. nih.gov Direct photolysis is dependent on the molecule's ability to absorb light at environmentally relevant wavelengths.

The mobility and persistence of a chemical determine its potential to spread in the environment and the duration for which it remains.

Mobility: A key parameter for assessing a chemical's mobility in soil is the soil adsorption coefficient normalized to organic carbon (Koc). chemsafetypro.com This value measures the tendency of a substance to bind to the organic matter in soil versus remaining dissolved in soil water. chemsafetypro.com

High Koc values indicate strong adsorption to soil particles, resulting in low mobility.

Low Koc values suggest weak adsorption and high mobility, meaning the chemical is more likely to leach through the soil profile and potentially contaminate groundwater.

Benzenesulfonic acid is expected to have very high mobility in soil, which implies a low Koc value. nih.gov As an ionizable organic chemical, the mobility of Sodium 4-hydroxybenzenesulfonate is significantly influenced by the pH of the surrounding soil and water. researchgate.net In most environmental conditions (neutral pH), the sulfonate group (-SO3-) will be deprotonated, existing as an anion. This negative charge generally reduces adsorption to negatively charged soil particles (like clays and organic matter) through electrostatic repulsion, thereby enhancing its mobility in water. researchgate.net

Persistence: Persistence is often quantified by a chemical's half-life (the time it takes for half of the initial amount to degrade) in different environmental media. While specific half-life data for this compound are not readily available, studies on related linear alkylbenzene sulfonates show that they biodegrade rapidly in soil and water under aerobic conditions. epa.gov The general biodegradability of benzenesulfonates suggests that persistence may not be a primary concern, provided that an acclimated microbial population is present. nih.gov

Table 1: Predicted Environmental Fate Parameters for Related Benzenesulfonates This table presents data for closely related compounds to infer the likely behavior of Sodium 4-hydroxybenzenesulfonate.

| Parameter | Predicted Value/Behavior | Implication | Reference Compound |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil; potential for leaching. | Benzenesulfonic acid nih.gov |

| Mobility in Soil | Very High | Likely to move with water through the soil profile. | Benzenesulfonic acid nih.gov |

| Biodegradation | Likely to occur | Not expected to be highly persistent in aerobic environments. | Benzenesulfonic acid nih.gov |

| Hydrolysis | Not an important fate process | Stable in water with respect to hydrolysis. | Benzenesulfonic acid nih.gov |

Biological Interactions and Related Research

Sulfonated compounds are integral to various biological systems and are used in biomedical research. The sulfonate group enhances water solubility and can influence a molecule's interaction with biological targets. mdpi.comresearchgate.net

While Sodium 4-hydroxybenzenesulfonate is utilized in organic synthesis and has applications as a stabilizer in cosmetic and pharmaceutical formulations, specific research detailing its role in cell biology is not extensively documented in the available literature. sigmaaldrich.comcymitquimica.com The following sections discuss general principles of related compounds in cell culture applications.

Cell culture media are complex solutions that provide nutrients and a stable environment for cells grown in vitro. nih.gov The stability of media components, such as vitamins and amino acids, is crucial for consistent cell growth and performance. nih.govevonik.com Stabilizing agents are added to prevent the degradation of labile components and maintain the medium's pH and osmolarity.

Common stabilizing and buffering agents in cell culture include:

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic organic chemical buffer that helps maintain physiological pH.

Sodium Bicarbonate: A common buffer used to maintain pH in incubators with a controlled CO2 atmosphere.

Amino Acid Derivatives: Peptides like L-alanyl-L-glutamine are used to stabilize glutamine, an essential but unstable amino acid in liquid media. evonik.com

Antioxidants: Compounds like ascorbic acid can be added to protect light- or oxygen-sensitive components from degradation. nih.gov

Although Sodium 4-hydroxybenzenesulfonate is noted for its stabilizing properties in some industrial formulations, its specific use as a primary stabilizing agent in commercial or research-based cell culture media is not well-documented. cymitquimica.com

Cellular assays are fundamental tools for measuring how cells respond to various stimuli, including drugs, toxins, and other biomolecules. These assays can measure a wide range of endpoints, such as cell viability, proliferation, cytotoxicity, and the activity of specific signaling pathways.

Sulfonated molecules and their derivatives are sometimes studied in this context. For example, certain naphthoquinone sulfonamide derivatives have been evaluated for their inhibitory effects on the P2X7 receptor, a key player in inflammatory responses, using cellular assays to measure their potency (IC50 values). mdpi.com Similarly, other sulfonamide compounds have been tested for their cytotoxic activity against various cancer cell lines (e.g., HeLa, MCF-7) to determine their potential as anticancer agents. nih.gov These studies highlight the role of the broader class of sulfonate- and sulfonamide-containing compounds in drug discovery and cellular research. However, specific research employing this compound in assays for measuring cellular response has not been identified in the reviewed literature.

Potential Interactions within Biological Test Systems

While specific studies detailing the interactions of this compound within biological test systems are not extensively documented, its chemical structure allows for the prediction of several potential interactions. The molecule possesses both a phenolic hydroxyl group and an aromatic sulfonate group, which are known to be reactive and can engage in various biological interactions.

Protein Binding : The sulfonate group is anionic at physiological pH and can interact with positively charged amino acid residues (e.g., lysine, arginine) on the surface of proteins. This type of ionic interaction is a common mechanism for the binding of small molecules to proteins. Studies on protein-protein interactions have shown that sulfate ions can bind to and neutralize charged groups on protein surfaces, thereby modulating these interactions. researchgate.net It is plausible that the sulfonate group of sodium 4-hydroxybenzenesulfonate would behave similarly, potentially influencing enzyme activity or protein conformation.

Metal Ion Chelation : The phenolic hydroxyl and sulfonic acid groups make p-hydroxybenzenesulfonic acid and its derivatives excellent ligands for forming stable complexes with various metal ions. In biological test systems, which often contain metal ions as cofactors for enzymes or as components of the culture medium, the compound could potentially chelate these ions, thereby affecting cellular processes that are dependent on them.

Surfactant Activity : Sodium 4-hydroxybenzenesulfonate has been described as a surfactant due to its structure, which combines a hydrophilic sulfonate head with a more hydrophobic phenyl ring. dergipark.org.tr This property suggests a potential to interact with cell membranes in in vitro test systems. Such interactions could range from membrane stabilization to disruption, depending on the concentration, which could in turn affect cell viability and function assays.

Antimicrobial Properties : Related compounds, specifically 4-hydroxybenzoic acid, have demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. This suggests that Sodium 4-hydroxybenzenesulfonate could exhibit similar properties in microbiological test systems, potentially inhibiting the growth of susceptible microorganisms.

These potential interactions are inferred from the compound's structural features and the known activities of similar chemical entities.

Vii. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of aromatic sulfonates often involves harsh reaction conditions. Future research is increasingly focused on developing more environmentally benign and efficient synthetic methodologies.

One promising green chemistry approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields in the synthesis of sodium sulfonates from corresponding bromides. Research on related compounds has shown that microwave irradiation can decrease the time required for the conversion of bromides to sodium sulfonates from hours to mere minutes, while also enhancing the yield. researchgate.net

Another avenue for green synthesis is the exploration of biocatalytic and enzymatic processes . While not yet specifically demonstrated for sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate, biocatalysis offers a powerful tool for the synthesis of a wide variety of compounds with high regio- and stereocontrol under mild conditions. researchgate.net Future work could focus on identifying or engineering enzymes capable of catalyzing the sulfonation of phenol (B47542) to produce 4-hydroxybenzenesulfonic acid, the precursor to the sodium salt.

Solvent-free synthesis is another key area of green chemistry that could be applied to the production of this compound. Eliminating the need for volatile organic solvents reduces environmental impact and can simplify product purification. Research into solid-state or melt-phase reactions for the sulfonation of phenol could lead to more sustainable manufacturing processes.

| Green Synthesis Approach | Potential Advantages | Research Focus for Sodium 4-hydroxybenzenesulfonate dihydrate |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of microwave parameters for the direct sulfonation of phenol or the conversion of precursors. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, use of renewable resources. researchgate.net | Screening for and engineering of enzymes for the regioselective sulfonation of phenol. |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. | Development of solid-state or melt-phase reaction protocols for the synthesis of 4-hydroxybenzenesulfonic acid. |

Development of Advanced Materials with Tunable Properties

This compound serves as a valuable precursor for the synthesis of a variety of advanced materials with tunable properties. Its bifunctional nature, possessing both a hydroxyl and a sulfonate group, allows for its incorporation into diverse polymeric and coordination structures.

The compound has been utilized in the preparation of luminescent ladder-like lanthanide coordination polymers . nih.gov The 4-hydroxybenzenesulfonate ligand can coordinate to lanthanide ions, and by varying the specific lanthanide ion, it is possible to tune the luminescent properties of the resulting material, such as the emission wavelength and quantum yield.

Furthermore, it is a key component in the synthesis of new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate (B1194179) groups. nih.gov The incorporation of the sulfonate group imparts ion-exchange capabilities to the polymer, and the degree of sulfonation can be controlled to tune the ion-exchange capacity, water uptake, and mechanical properties of the resulting membranes, which have potential applications in fuel cells and water purification.

The development of metal-organic frameworks (MOFs) using sulfonate-based linkers is another promising area. While research on sulfonate-based MOFs is less extensive than their carboxylate-based counterparts, they offer unique properties due to the different coordination chemistry of the sulfonate group. oup.com The use of 4-hydroxybenzenesulfonate as a linker could lead to MOFs with tunable porosity, catalytic activity, and proton conductivity.

| Material Type | Precursor Role of this compound | Tunable Properties | Potential Applications |

| Lanthanide Coordination Polymers | Ligand for lanthanide ions. nih.gov | Luminescence (emission wavelength, quantum yield). | Optical sensors, light-emitting devices. |

| Polynorbornene Ionomers | Monomer with a pendant sulfonate group. nih.gov | Ion-exchange capacity, water uptake, mechanical properties. | Fuel cell membranes, water purification. |

| Metal-Organic Frameworks (MOFs) | Organic linker. oup.com | Porosity, catalytic activity, proton conductivity. | Gas storage, separation, catalysis. |

In-depth Mechanistic Understanding of Complexation and Polymerization

A deeper understanding of the fundamental mechanisms of complexation and polymerization involving this compound is crucial for the rational design of new materials with desired properties.

In the formation of coordination polymers and metal complexes, the 4-hydroxybenzenesulfonate anion can act as a versatile ligand, coordinating to metal centers through both the sulfonate and hydroxyl groups. The coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature. For instance, in a cobalt(II) sodium(I) complex with a Schiff base ligand, the 4-hydroxybenzenesulfonate anion coordinates to the sodium ion through an oxygen atom of the sulfonate group. researchgate.net Future research should aim to elucidate the thermodynamic and kinetic factors that govern the self-assembly of these coordination structures.

The polymerization of monomers containing the 4-hydroxybenzenesulfonate moiety can proceed through various mechanisms, such as free-radical polymerization. The presence of the sulfonate group can influence the polymerization kinetics and the properties of the resulting polymer. For example, in emulsion polymerization, the hydrophilic sulfonate group can affect the partitioning of the monomer between the aqueous and organic phases. A thorough mechanistic understanding will enable better control over the molecular weight, polydispersity, and architecture of the resulting polymers.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies is a powerful approach for accelerating the discovery and optimization of new materials based on this compound.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the 4-hydroxybenzenesulfonate molecule. researchgate.net Computational studies can predict the preferred coordination geometries with different metal ions, calculate vibrational spectra to aid in the interpretation of experimental data, and determine electronic properties such as the HOMO-LUMO gap. For example, DFT studies on related sulfonated polymers have been used to understand the relationship between the polymer structure and its properties, such as proton conductivity. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the morphology and dynamics of polymers and materials containing the 4-hydroxybenzenesulfonate unit. For instance, MD simulations of sulfonated polystyrene have been used to study the aggregation of ionic clusters and its effect on the polymer's rheological properties. osti.gov Such simulations can help in understanding how the distribution of sulfonate groups affects the bulk properties of the material.

The integration of these computational techniques with experimental characterization methods, such as X-ray diffraction, spectroscopy, and thermal analysis, will provide a comprehensive understanding of the structure-property relationships in these materials.

| Computational Method | Application to this compound Research | Complementary Experimental Techniques |

| Density Functional Theory (DFT) | Predicting coordination geometries, calculating vibrational spectra, determining electronic properties. researchgate.netmdpi.com | X-ray crystallography, FT-IR and Raman spectroscopy, UV-Vis spectroscopy. |

| Molecular Dynamics (MD) | Simulating polymer morphology, studying ionic aggregation, predicting material dynamics. osti.gov | Small-angle X-ray scattering (SAXS), rheometry, thermal analysis (TGA, DSC). |

Unveiling Further Biological and Environmental Implications

While the primary focus of research on this compound has been on its applications in materials science, it is also important to investigate its biological and environmental implications.

The biodegradation of aromatic sulfonates is a key area of environmental research. Generally, the presence of a sulfonate group on an aromatic ring can make the compound more resistant to microbial degradation. researchgate.net However, some bacterial cultures have been shown to degrade sulfonated aromatic compounds. oup.com Further studies are needed to determine the biodegradability of sodium 4-hydroxybenzenesulfonate and to identify any potential microbial pathways for its degradation. This is particularly important for assessing its environmental fate and potential for persistence.

The ecotoxicity of phenolsulfonates is another area that warrants further investigation. While data on sodium 4-hydroxybenzenesulfonate is limited, studies on related compounds such as zinc phenolsulfonate indicate potential for irritation and toxicity at high concentrations. nih.govnoaa.gov A thorough assessment of the aquatic toxicity and potential for bioaccumulation of sodium 4-hydroxybenzenesulfonate is necessary to ensure its safe use and disposal.

On the other hand, the biological activity of this compound and its derivatives could also present opportunities. For instance, some sulfonated compounds exhibit interesting pharmacological properties. Future research could explore the potential for this compound or its derivatives in biomedical applications, provided that a thorough toxicological evaluation is conducted.

常见问题

Q. What are the standard synthetic methodologies for preparing sodium 4-hydroxybenzenesulfonate dihydrate?

this compound is typically synthesized via alkylation of sodium 4-hydroxybenzenesulfonate with aryl bromides using sodium hydroxide as a base . Another approach involves its use in polymer modification, where it reacts with hydrogenated copolymers (e.g., derived from ROMP) to introduce sulfonic acid groups . Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to optimize yield and purity. Characterization via FTIR and NMR is critical to confirm sulfonation and hydration states.

Q. How is this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Bond angles and distances (e.g., C–O–S linkages ≈ 1.42 Å, O–H···O hydrogen bonds ≈ 2.65 Å) are analyzed to confirm molecular packing . Thermal gravimetric analysis (TGA) further verifies hydration states by measuring mass loss at ~100–120°C corresponding to water release .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/38). Use PPE (gloves, goggles) and work in a fume hood. In case of eye contact, flush with water for 15 minutes and seek medical aid . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonyl chloride derivatives from this compound?

Orthogonal experimental design is effective for optimizing parameters like molar ratios (e.g., 1:1.2 for sulfonate to aryl bromide), catalyst loading (e.g., 5 mol% DMF for sulfonyl chloride synthesis), and reaction time (12–24 hours). Statistical analysis of variance (ANOVA) identifies critical factors, such as NaOH concentration, which significantly impacts yield (>90% at 0.1 M) .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or FTIR peaks (e.g., overlapping –OH and –SO3H signals) can be addressed by:

Q. How does hydrogen bonding influence the crystallization of this compound?

Graph set analysis (e.g., Etter’s rules) reveals that O–H···O and O–H···S interactions form R₂²(8) motifs, stabilizing the crystal lattice. Hydration water molecules act as bridges between sulfonate groups, creating a 3D network. Disruption of these bonds (e.g., via solvent polarity changes) can lead to polymorphic transitions or amorphous phases .

Q. What role does this compound play in designing functional polymer ionomers?

In ROMP-derived polymers, this compound introduces sulfonic acid groups post-hydrogenation. This enhances ion-exchange capacity (1.2–1.8 meq/g) and thermal stability (>250°C). Applications include proton-exchange membranes, where controlled sulfonation density (10–20 mol%) balances conductivity (0.05–0.1 S/cm) and mechanical strength .

Methodological Tables

Table 1: Key Parameters for Sulfonyl Chloride Synthesis

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH concentration | 0.1–0.15 M | +30% |

| Reaction temperature | 70–80°C | +25% |

| Molar ratio (Sulfonate:Aryl bromide) | 1:1.2 | +15% |

Table 2: Hydrogen Bonding Metrics in Crystal Structure

| Interaction Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O (sulfonate) | 2.65 | 165 | R₂²(8) |

| O–H···O (water) | 2.70 | 160 | R₄⁴(12) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。